molecular formula C28H27N3O4S B11625088 N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11625088
M. Wt: 501.6 g/mol
InChI Key: FALCJJQUGVRGLD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27N3O4S/c1-3-35-24-13-5-4-10-20(24)26-21(15-29)28(31-22-11-7-12-23(33)27(22)26)36-16-25(34)30-19-9-6-8-18(14-19)17(2)32/h4-6,8-10,13-14,26,31H,3,7,11-12,16H2,1-2H3,(H,30,34)

InChI Key

FALCJJQUGVRGLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound.

    Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the cyano group.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, which can be optimized for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the cyano and acetyl groups might form hydrogen bonds or electrostatic interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3-acetylphenyl)-2-{[3-cyano-4-(2-hydroxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide may confer unique solubility and reactivity properties compared to its analogs. This could influence its biological activity and suitability for various applications.

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